molecular formula C19H20BrFN2O B1327193 4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-86-8

4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327193
CAS No.: 898788-86-8
M. Wt: 391.3 g/mol
InChI Key: NOHOKOKTOHBLAQ-UHFFFAOYSA-N
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Description

Historical Context and Development of Benzophenone Derivatives

Benzophenone derivatives have been studied since the 19th century, with foundational work by Carl Graebe in 1874 documenting early synthetic routes and reductions of benzophenone. The parent compound’s structural simplicity (diaryl ketone) enabled its use as a scaffold for diverse chemical modifications. By the mid-20th century, substituted benzophenones gained prominence in industrial applications, including UV stabilization in plastics and photoinitiators for polymer curing.

The evolution toward pharmacologically active derivatives accelerated in the 1990s, driven by discoveries of their anti-inflammatory, anticancer, and neuroprotective properties. For example, fluorinated benzophenones emerged as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease treatment, while halogenated variants like 4-bromo-3-fluoro derivatives were explored for kinase inhibition.

Classification and Nomenclature Systems for Substituted Benzophenones

Substituted benzophenones are classified based on:

  • Substituent type : Halogens (e.g., bromo, fluoro), alkyl groups, or heterocyclic appendages.
  • Position : Numbering follows IUPAC rules, with primes (') denoting substituents on the second phenyl ring.

The compound 4-bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone derives its name from:

  • 4-bromo : Bromine at position 4 on the first phenyl ring.
  • 3-fluoro : Fluorine at position 3 on the same ring.
  • 3'-(4-methylpiperazinomethyl) : A 4-methylpiperazinylmethyl group at position 3 on the second phenyl ring.

Table 1 : Nomenclature of Key Substituents in Benzophenone Derivatives

Substituent Position Functional Group IUPAC Prefix Example Source
4 (first phenyl) Bromine 4-bromo ,
3 (first phenyl) Fluorine 3-fluoro ,
3' (second phenyl) Piperazinylmethyl 3'-(4-methylpiperazinomethyl) ,

Significance of Halogenated Benzophenones in Contemporary Chemical Research

Halogenation enhances benzophenones’ electronic and steric properties, making them valuable in:

  • Medicinal Chemistry : Bromine and fluorine improve binding affinity to biological targets (e.g., kinases, AChE) via halogen bonding and hydrophobic interactions.
  • Materials Science : Halogenated derivatives exhibit prolonged phosphorescence lifetimes due to disrupted n-π* transitions.
  • Synthetic Intermediates : Bromine serves as a leaving group in cross-coupling reactions, enabling further functionalization.

Example : Fluorinated benzophenone hybrids inhibit p38 mitogen-activated protein kinase (MAPK) with IC~50~ values as low as 0.027 μM.

Position of 4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) Benzophenone Within Benzophenone Research Landscape

This compound represents a multifunctional hybrid structure combining:

  • Halogenated aromatic core : Bromine and fluorine optimize lipophilicity and target engagement.
  • Piperazine moiety : Enhances solubility and confers potential CNS activity, as seen in presenilin inhibitors for Alzheimer’s disease.

Key Applications :

  • Kinase Inhibition : Analogous derivatives show promise in disrupting protein-protein interactions in cancer pathways.
  • Neuropharmacology : Piperazine-containing benzophenones modulate presenilin proteins, critical in amyloid-beta peptide regulation.

Structural Comparison :

Feature 4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) Benzophenone Benzophenone-3 (Oxybenzone)
Halogenation Bromine, fluorine None
Heterocyclic Appendage 4-Methylpiperazine Hydroxy group
Primary Use Pharmacological research UV filter in sunscreens

Data synthesized from , , .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHOKOKTOHBLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643433
Record name (4-Bromo-3-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-86-8
Record name Methanone, (4-bromo-3-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key steps:

Detailed Preparation Method

Step Reaction Type Reagents and Conditions Outcome
1 Selective Halogenation Bromination using bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane at 0–5°C; fluorination using electrophilic fluorinating agents (e.g., Selectfluor) Introduction of bromine at the 4-position and fluorine at the 3-position of the aromatic ring
2 Benzophenone Formation Friedel-Crafts acylation or coupling of substituted benzoyl chloride with substituted benzene under Lewis acid catalysis (e.g., AlCl3) Formation of the benzophenone core with desired halogen substitutions
3 Piperazinomethyl Group Installation Nucleophilic substitution of a benzyl halide intermediate with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) at 60–80°C or reductive amination of benzophenone aldehyde precursor with 4-methylpiperazine using reducing agents like sodium triacetoxyborohydride Attachment of the 4-methylpiperazinomethyl substituent at the 3' position

This synthetic route is optimized to achieve high regioselectivity and yield, with careful control of temperature, stoichiometry, and reaction time to minimize side reactions such as di-halogenation or over-alkylation.

Industrial Scale Considerations

  • Reaction Scale-Up: Requires precise temperature control using jacketed reactors and in-line monitoring (TLC, FTIR) to maintain selectivity and yield.
  • Purification: Typically involves column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from ethanol/water to ensure >90% purity.
  • Safety: Handling of bromine and fluorinating agents demands strict safety protocols, including use of gloves, goggles, and fume hoods.

Analytical Characterization of the Prepared Compound

Technique Purpose Typical Data for 4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone
Nuclear Magnetic Resonance (NMR) Structural confirmation ¹H NMR: Aromatic protons δ 7.2–8.1 ppm; methylpiperazine protons δ 2.3–2.8 ppm; ¹³C NMR: Carbonyl carbon δ 195–200 ppm
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 column; retention time calibrated; purity >95%
Mass Spectrometry (MS) Molecular weight confirmation ESI-MS positive mode: molecular ion peak [M+H]⁺ at m/z 391.1 (consistent with C19H20BrFN2O)
Melting Point Determination Purity and polymorph identification Typical melting point range 120–125°C; validated by DSC and XRD for polymorphs

These techniques ensure the compound's identity, purity, and suitability for further research applications.

Research Findings and Optimization Insights

  • Yield Optimization: Bromination is optimized by using 1.2 equivalents of brominating agent and maintaining reaction time under 5 hours to avoid di-bromination.
  • Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency for piperazine attachment.
  • Temperature Control: Low temperatures (0–5°C) during halogenation improve regioselectivity; moderate heating (60–80°C) facilitates substitution reactions.
  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures yields high-purity product suitable for medicinal chemistry applications.
  • Environmental Stability: Photostability studies recommend UV exposure tests with HPLC monitoring to assess degradation pathways, important for storage and formulation.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Bromination agent Bromine or NBS 1.2 eq, 0–5°C, 4–6 h
Fluorination agent Selectfluor or equivalent Room temperature, controlled addition
Solvent for halogenation Acetic acid or dichloromethane Ensures solubility and selectivity
Piperazine substitution 4-methylpiperazine in DMF 60–80°C, 4–8 h
Purification Silica gel chromatography Ethyl acetate/hexane 1:5 to 1:1 gradient
Yield 70–90% overall Dependent on scale and control

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The presence of the piperazine ring allows it to interact with various biological receptors, potentially modulating their activity . The exact pathways and targets depend on the specific application and context of use .

Biological Activity

4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898788-86-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzophenone structure, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone is C19H20BrFN2OC_{19}H_{20}BrFN_2O, with a molecular weight of 391.28 g/mol. The compound's structure includes a bromine atom and a fluorine atom, which may contribute to its biological activity by influencing interactions with biological targets.

PropertyValue
Molecular FormulaC19H20BrFN2O
Molecular Weight391.28 g/mol
Melting PointNot specified
Purity≥ 97%

Anticancer Activity

Research has indicated that compounds with similar structures to benzophenones exhibit significant anticancer properties. A study explored the effects of various benzophenone derivatives on cancer cell lines, demonstrating that modifications to the benzophenone structure can enhance cytotoxicity against specific cancer types. The presence of the piperazine moiety in 4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone may facilitate better binding to cancer-related targets, potentially leading to increased therapeutic efficacy.

Antimicrobial Properties

Benzophenones have also been studied for their antimicrobial properties. Preliminary investigations into the antimicrobial activity of 4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone suggest that it may inhibit the growth of various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Neuropharmacological Effects

The piperazine ring in this compound is known for its influence on neurotransmitter systems. Studies on related piperazine derivatives have shown potential anxiolytic and antidepressant effects. Future research could elucidate whether 4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone exhibits similar neuropharmacological properties.

Case Studies

  • Anticancer Activity : In a comparative study involving several benzophenone derivatives, researchers found that those with halogen substitutions exhibited enhanced activity against breast cancer cell lines (MCF-7). The compound's bromine and fluorine atoms were suggested to play crucial roles in increasing cytotoxicity.
  • Antimicrobial Testing : A study tested various derivatives against Staphylococcus aureus and Escherichia coli, revealing that the presence of fluorine significantly increased antibacterial potency compared to non-fluorinated counterparts.

Q & A

Basic: What are the standard synthetic routes for 4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves two key steps:

Halogenation : Introduce bromo and fluoro substituents via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). For example, fluorination may employ Selectfluor® or DAST, while bromination uses Br₂/FeBr₃ .

Piperazinomethyl Attachment : React a benzyl bromide intermediate (e.g., 4-bromo-3-fluorobenzyl bromide) with 4-methylpiperazine via nucleophilic substitution. Optimize conditions by using polar aprotic solvents (DMF, DMSO) and heating (60–80°C) to enhance reactivity .
Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane). For regioselectivity, consider steric/electronic effects of substituents during halogenation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons and piperazine methyl groups. Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns .
  • ¹⁹F NMR : Confirms fluorine incorporation (δ ~ -110 to -120 ppm for aryl-F) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected m/z ~ 420–430 for C₁₉H₁₉BrFN₂O).
  • X-ray Crystallography : Resolve stereochemistry if single crystals form (e.g., racemic mixtures require chiral separation) .

Advanced: How can researchers address challenges in regioselective halogenation during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Directing Groups : Use meta-directing groups (e.g., -NO₂) to position halogens, then replace them post-halogenation .
  • Metal Catalysis : Pd-mediated C–H activation directs halogenation. For example, Pd(OAc)₂ with ligands (PPh₃) enables selective coupling in polyhalogenated systems .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired substitution .

Advanced: What computational methods predict this compound’s bioactivity or electronic properties?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The electron-withdrawing Br/F substituents lower LUMO energy, enhancing electrophilicity .
  • Molecular Docking : Screen against target proteins (e.g., kinases) to predict binding affinity. The 4-methylpiperazinomethyl group may enhance solubility and receptor interactions .
  • MD Simulations : Study solvation dynamics and membrane permeability using force fields (AMBER, CHARMM).

Basic: What are common impurities or byproducts, and how are they identified?

Methodological Answer:

  • Byproducts :
    • Incomplete Alkylation : Residual benzyl bromide (detected via GC-MS).
    • Debromination : Pd catalysts may reduce aryl-Br to H under high temperatures .
  • Analysis :
    • HPLC-PDA : Quantify purity (>95%) using C18 columns (acetonitrile/water gradient).
    • Elemental Analysis : Confirm Br/F content (deviation >0.3% indicates impurities).

Advanced: How does the 4-methylpiperazinomethyl group influence solubility and pharmacokinetics?

Methodological Answer:

  • Solubility : The tertiary amine in piperazine enhances water solubility via protonation at physiological pH. LogP calculations (e.g., using ChemAxon) predict improved hydrophilicity vs. non-polar analogs .
  • Pharmacokinetics :
    • Metabolic Stability : Piperazine’s rigidity reduces oxidative metabolism.
    • Blood-Brain Barrier (BBB) Penetration : Moderate logP (~2–3) balances lipid/water solubility for CNS targeting.

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